Peptidylarginine deiminase 2 is an enzyme that plays a crucial role in the post-translational modification of proteins, specifically in the conversion of arginine residues into citrulline. This process, known as deimination or citrullination, is vital for various physiological functions and is implicated in several diseases, including autoimmune disorders and cancers. The enzyme is calcium-dependent and is part of a larger family of peptidylarginine deiminases, which includes four other isoforms.
Peptidylarginine deiminase 2 is primarily expressed in human tissues, particularly in the skin, brain, and immune cells. Its activity has been studied extensively in relation to its role in inflammatory responses and the modulation of gene expression through histone modification.
Peptidylarginine deiminase 2 belongs to the class of enzymes known as hydrolases, specifically those acting on carbon-nitrogen bonds in peptide linkages. It is classified under the Enzyme Commission number EC 3.5.3.12.
The synthesis of peptidylarginine deiminase 2 can be achieved through recombinant DNA technology. This involves cloning the PADI2 gene into an expression vector, followed by transformation into suitable host cells (commonly Escherichia coli or mammalian cell lines).
Peptidylarginine deiminase 2 has a well-defined three-dimensional structure characterized by a calcium-binding domain and a catalytic site that facilitates the conversion of arginine to citrulline. The enzyme typically exhibits a globular shape with distinct active sites.
Crystallographic studies have revealed that the enzyme's active site contains key residues that interact with substrate arginine and calcium ions, which are essential for its enzymatic activity.
The primary reaction catalyzed by peptidylarginine deiminase 2 is:
This reaction highlights the enzyme's role in modifying protein structures, which can affect protein function and interactions.
The reaction mechanism involves the binding of calcium ions to the enzyme, which induces conformational changes necessary for substrate binding and catalysis. Inhibition studies have shown that chelating agents can significantly reduce enzymatic activity.
Peptidylarginine deiminase 2 operates through a mechanism involving the nucleophilic attack of water on the guanidinium carbon of arginine, facilitated by calcium ions. This results in the formation of citrulline and ammonia.
Studies have demonstrated that alterations in PAD2 activity can lead to dysregulation of citrullination processes, contributing to pathological conditions such as rheumatoid arthritis and multiple sclerosis.
Relevant studies have shown that PAD2 exhibits distinct thermal stability profiles depending on its calcium ion saturation levels.
Peptidylarginine deiminase 2 has significant implications in various fields:
Pad2-IN-1 (Catalog No. T39515, CAS 2095109-82-1) is a benzimidazole-based small-molecule inhibitor designed to selectively target protein arginine deiminase 2 (PAD2). It emerged from structure-activity relationship (SAR) studies focusing on modifying the Cl-amidine scaffold, where incorporation of a benzimidazole ring and hydrophobic N-alkyl substitutions significantly enhanced both potency and isozyme specificity. Biochemical profiling reveals >95-fold selectivity for PAD2 over PAD4 and >79-fold selectivity over PAD3, attributed to interactions with a unique hydrophobic subpocket in PAD2 (Val469, Leu467, Leu642, Phe573) absent in other isoforms [1] [6]. Unlike earlier pan-PAD inhibitors (e.g., Cl-amidine), Pad2-IN-1 utilizes a fluoroacetamidine warhead, which is less electrophilic than chloroacetamidine but achieves enhanced cellular efficacy due to improved membrane permeability [6].
Table 1: Biochemical Profile of Pad2-IN-1
| Parameter | Value | Experimental Context |
|---|---|---|
| PAD2 Selectivity (vs. PAD4) | 95-fold | In vitro enzyme inhibition |
| PAD2 Selectivity (vs. PAD3) | 79-fold | In vitro enzyme inhibition |
| Cellular EC₅₀ (target engagement) | 8.3 μM | HEK293T/PAD2 cells |
| Cellular EC₅₀ (H3 citrullination) | 2.7 μM | HEK293T/PAD2 cells |
PAD2 catalyzes calcium-dependent citrullination, converting peptidyl-arginine to peptidyl-citrulline, which alters protein charge, conformation, and function. This enzyme is ubiquitously expressed (e.g., CNS, breast, immune cells) and drives pathogenesis in multiple diseases through distinct mechanisms:
First-generation pan-PAD inhibitors (e.g., Cl-amidine, BB-Cl-amidine) suffer from three key limitations:
Table 2: Selectivity and Limitations of PAD Inhibitors
| Inhibitor | Selectivity Profile | Key Limitations |
|---|---|---|
| Cl-amidine | Pan-PAD | Non-specific, metabolic instability |
| BB-Cl-amidine | Pan-PAD (PAD4-preferential) | Cytotoxic above 1 μM |
| GSK199 | PAD4-specific | Ineffective against PAD2 |
| Pad2-IN-1 | PAD2-selective | Reduced cytotoxicity |
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4